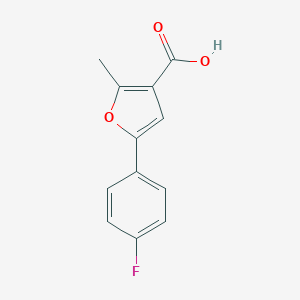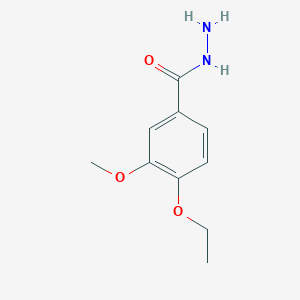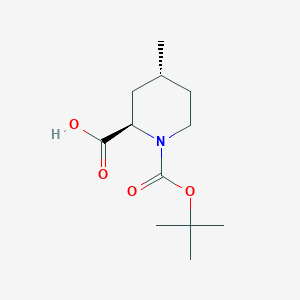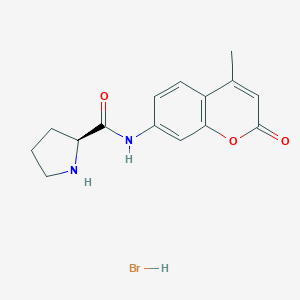
L-Proline-7-amido-4-methylcoumarin hydrobromide
Overview
Description
L-Proline-7-amido-4-methylcoumarin hydrobromide, also known as H-Pro-AMC.HBr, is a fluorogenic substrate . It has the empirical formula C15H16N2O3 · HBr and a molecular weight of 353.21 .
Molecular Structure Analysis
The molecular structure of L-Proline-7-amido-4-methylcoumarin hydrobromide can be represented by the SMILES stringBr.CC1=CC(=O)Oc2cc(NC(=O)[C@@H]3CCCN3)ccc12 . Chemical Reactions Analysis
L-Proline-7-amido-4-methylcoumarin hydrobromide is used as a fluorogenic substrate for esterase and phosphatase enzymes . It can be used to measure enzyme activities in animal and microbial cells .Physical And Chemical Properties Analysis
L-Proline-7-amido-4-methylcoumarin hydrobromide is a powder that is soluble in water (50 mg/mL), yielding a clear, colorless to light yellow solution . It should be stored at a temperature of -20°C .Scientific Research Applications
Substrate for Dipeptidyl Aminopeptidase IV (DPP IV)
H-Pro-AMC.HBr is a highly sensitive substrate for dipeptidyl aminopeptidase IV (DPP IV, X-prolyldipeptidyl aminopeptidase) . DPP IV is an enzyme that plays a role in glucose metabolism, and it is a target for the treatment of type 2 diabetes .
Fluorescence Reference Standard
The compound can be used as a fluorescence reference standard for AMC-based enzyme substrates . This is particularly useful in fluorescence spectroscopy, a technique used to study the properties of organic and inorganic compounds .
Biochemical Research
H-Pro-AMC.HBr is used in biochemical research due to its properties . Its molecular weight is 353.21, and it has the molecular formula C15H16N2O3 · HBr .
Enzyme Kinetics Studies
The compound is used in enzyme kinetics studies . Enzyme kinetics is the study of the chemical reactions that are catalyzed by enzymes, with a focus on their reaction rates .
Drug Discovery and Development
H-Pro-AMC.HBr is used in drug discovery and development . It can be used to screen for inhibitors of DPP IV, which could potentially be developed into drugs for the treatment of type 2 diabetes .
Protein-Protein Interaction Studies
The compound is used in protein-protein interaction studies . These studies are important for understanding the functions of proteins in biological processes .
Mechanism of Action
Target of Action
H-Pro-AMC.HBr, also known as L-Proline-7-amido-4-methylcoumarin hydrobromide, is a highly sensitive substrate for Dipeptidyl Peptidase IV (DPP IV) . DPP IV is an enzyme that plays a significant role in glucose metabolism and immune regulation .
Mode of Action
The compound interacts with its target, DPP IV, by serving as a substrate. DPP IV cleaves the compound, which results in a change in the compound’s fluorescence properties . This change in fluorescence can be measured, allowing the activity of DPP IV to be monitored .
Biochemical Pathways
The primary biochemical pathway affected by H-Pro-AMC.HBr is the DPP IV pathway. DPP IV is involved in the inactivation of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels . By serving as a substrate for DPP IV, H-Pro-AMC.HBr can influence this pathway and the downstream effects related to glucose metabolism .
Pharmacokinetics
The pharmacokinetics of H-Pro-AMCAs a substrate for dpp iv, it is likely that the compound is metabolized by this enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The cleavage of H-Pro-AMC.HBr by DPP IV results in a change in the compound’s fluorescence properties . This allows the activity of DPP IV to be monitored, providing a means to study the role of DPP IV in various biological processes, including glucose metabolism and immune regulation .
Action Environment
The action of H-Pro-AMC.HBr is likely influenced by various environmental factors. For example, the activity of DPP IV, the enzyme that metabolizes the compound, can be affected by factors such as pH and temperature . Additionally, the stability of the compound may be influenced by storage conditions
properties
IUPAC Name |
(2S)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.BrH/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12;/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGBLTXSIXDLZ-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-AMC.HBr | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



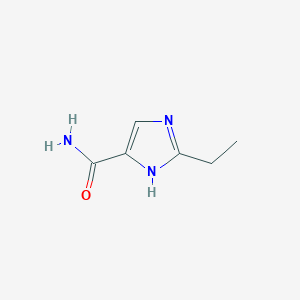
![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)
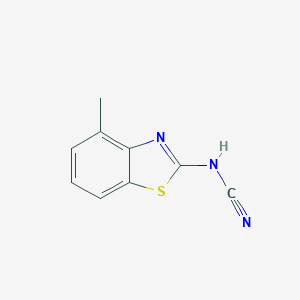
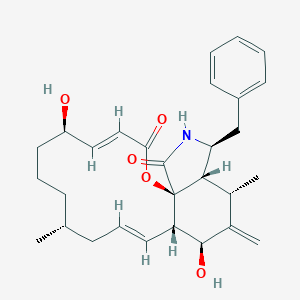
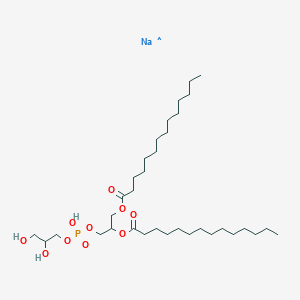
![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)
